

Biological Effects of GSTP1 Inhibition by LAS17: An In-depth Technical Guide

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Compound of Interest

Compound Name: LAS17
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This technical guide provides a comprehensive overview of the biological effects of **LAS17**, a potent and selective irreversible inhibitor of Glutathione S-Transferase Pi 1 (GSTP1). This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the affected signaling pathways.

Introduction to GSTP1 and the Inhibitor LAS17

Glutathione S-Transferase Pi 1 (GSTP1) is a crucial enzyme in cellular detoxification, catalyzing the conjugation of glutathione (GSH) to a wide range of endogenous and exogenous electrophilic compounds.[1][2] Overexpression of GSTP1 is a common feature in various cancers and is associated with therapeutic resistance.[3][4]

LAS17 is a dichlorotriazine-based compound identified as a potent, selective, and irreversible inhibitor of GSTP1.[5] It functions through a unique mechanism by covalently modifying the tyrosine residue at position 108 (Y108) within the active site of GSTP1. This irreversible binding leads to the inactivation of the enzyme, making **LAS17** a valuable tool for studying the biological roles of GSTP1 and a potential therapeutic agent.

Quantitative Data on LAS17-Mediated GSTP1 Inhibition

The efficacy of **LAS17** in inhibiting GSTP1 has been quantified through various in vitro and cellular assays. The key quantitative parameters are summarized in the table below.

Parameter	Value	Cell Line/System	Description	Reference(s)
IC50	0.5 μ M	In vitro (purified GSTP1)	The half maximal inhibitory concentration of LAS17 required to inhibit GSTP1 enzymatic activity.	
kinact/KI	31,200 M-1s-1	In vitro (purified GSTP1)	The second-order rate constant of inactivation, indicating the efficiency of irreversible inhibition.	
Cellular Labeling Concentration	1 μ M	HeLa Cells	Concentration of LAS17 used to achieve potent and selective labeling of GSTP1 within a cellular context.	
In Vivo Dosage	20 mg/kg (i.p.)	231MFP breast tumor xenografts in SCID mice	Daily intraperitoneal dose of LAS17 that significantly impaired tumor growth.	

Key Biological Effects of GSTP1 Inhibition by LAS17

Inhibition of GSTP1 by **LAS17** elicits a range of biological effects, primarily impacting cell survival, signaling pathways, and metabolism in cancer cells.

- **Impaired Cancer Cell Survival:** Treatment with **LAS17** has been shown to reduce the serum-free survival of triple-negative breast cancer (TNBC) cells, including 231MFP, HCC38, HCC70, and HCC1143 lines.
- **Tumor Growth Inhibition:** In preclinical xenograft models using 231MFP breast cancer cells, daily administration of **LAS17** significantly slowed tumor growth.
- **Induction of Oxidative Stress and Apoptosis:** The knockdown of GSTP1, which mimics the effects of its inhibition, leads to an elevation of reactive oxygen species (ROS), activation of the JNK signaling pathway, and ultimately, apoptosis in pancreatic ductal adenocarcinoma (PDAC) cells. GSTP1 normally sequesters and inhibits JNK, and its inhibition releases JNK to initiate apoptotic signaling.
- **Alteration of Cellular Metabolism:** GSTP1 inhibition by **LAS17** has been demonstrated to impair glycolysis in TNBC cells through its interaction with glyceraldehyde-3-phosphate dehydrogenase (GAPDH). GSTP1 can enhance GAPDH activity, and **LAS17** treatment disrupts this interaction, leading to a bottleneck in the glycolytic pathway. This results in reduced levels of ATP and lactic acid.
- **Modulation of Oncogenic Signaling:** **LAS17** treatment in 231MFP breast cancer cells leads to increased phosphorylation of AMPK and ACC, key regulators of cellular energy homeostasis and fatty acid metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological effects of **LAS17**.

In Vitro GSTP1 Activity Assay

This assay spectrophotometrically measures the enzymatic activity of GSTP1 by monitoring the conjugation of glutathione (GSH) to a substrate, 1-chloro-2,4-dinitrobenzene (CDNB).

Materials:

- Purified recombinant human GSTP1

- **LAS17**
- 1-chloro-2,4-dinitrobenzene (CDNB)
- Reduced glutathione (GSH)
- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 6.5)
- 96-well UV-transparent microplate
- Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

- Prepare a stock solution of **LAS17** in DMSO.
- In a 96-well plate, add purified GSTP1 (e.g., 1 µg) to the phosphate buffer.
- Add varying concentrations of **LAS17** (e.g., 0.001 to 100 µM) or DMSO (vehicle control) to the wells containing GSTP1.
- Pre-incubate the plate at room temperature for 30 minutes to allow for the interaction between **LAS17** and GSTP1.
- Prepare a reaction mixture containing GSH (e.g., 200 mM) and CDNB in phosphate buffer.
- Initiate the enzymatic reaction by adding the GSH/CDNB mixture to each well.
- Immediately measure the increase in absorbance at 340 nm every minute for a defined period (e.g., 10-20 minutes) using a spectrophotometer. The rate of increase in absorbance is proportional to GSTP1 activity.
- Calculate the percentage of GSTP1 inhibition for each **LAS17** concentration relative to the vehicle control and determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of living cells.

Materials:

- Cancer cell lines (e.g., 231MFP)
- **LAS17**
- Complete cell culture medium
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- 96-well cell culture plate
- Microplate reader capable of reading absorbance at 570 nm

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treat the cells with various concentrations of **LAS17** or DMSO (vehicle control) and incubate for the desired period (e.g., 48-72 hours).
- After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
- Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.

Materials:

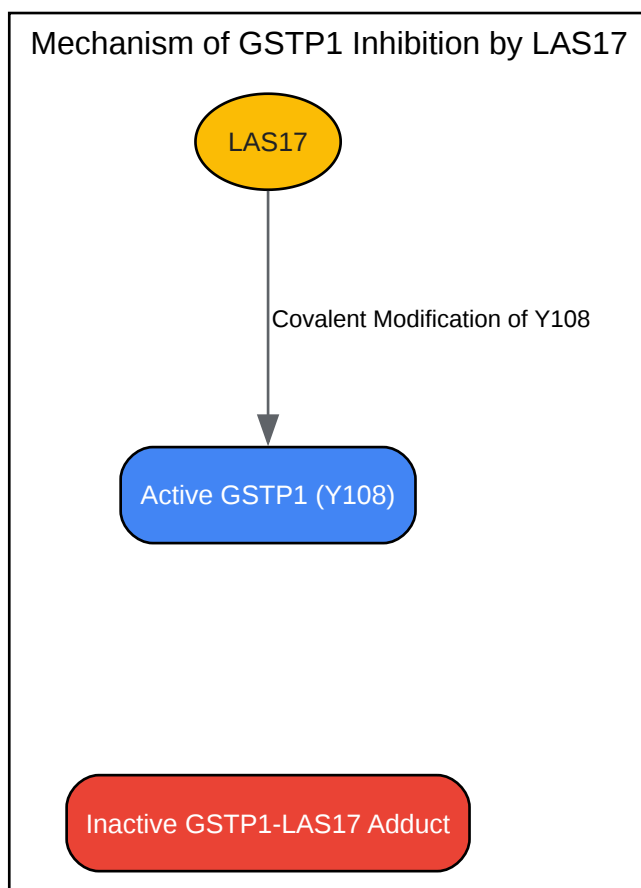
- Cancer cell lines
- **LAS17**
- Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
- Phosphate-buffered saline (PBS)
- Flow cytometer

Procedure:

- Seed cells and treat with **LAS17** or DMSO for the desired time to induce apoptosis.
- Harvest both adherent and floating cells and wash them with cold PBS.
- Resuspend the cells in 1X Binding Buffer provided in the kit.
- Add Annexin V-FITC and PI to the cell suspension.
- Incubate the cells in the dark at room temperature for 15 minutes.
- Analyze the stained cells by flow cytometry.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

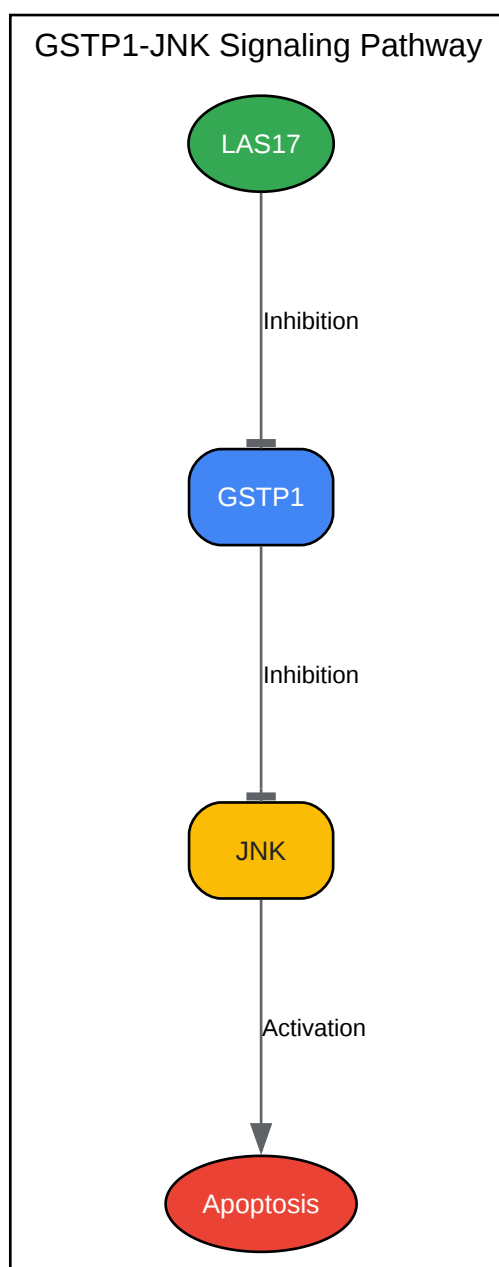
Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows associated with **LAS17** and GSTP1.



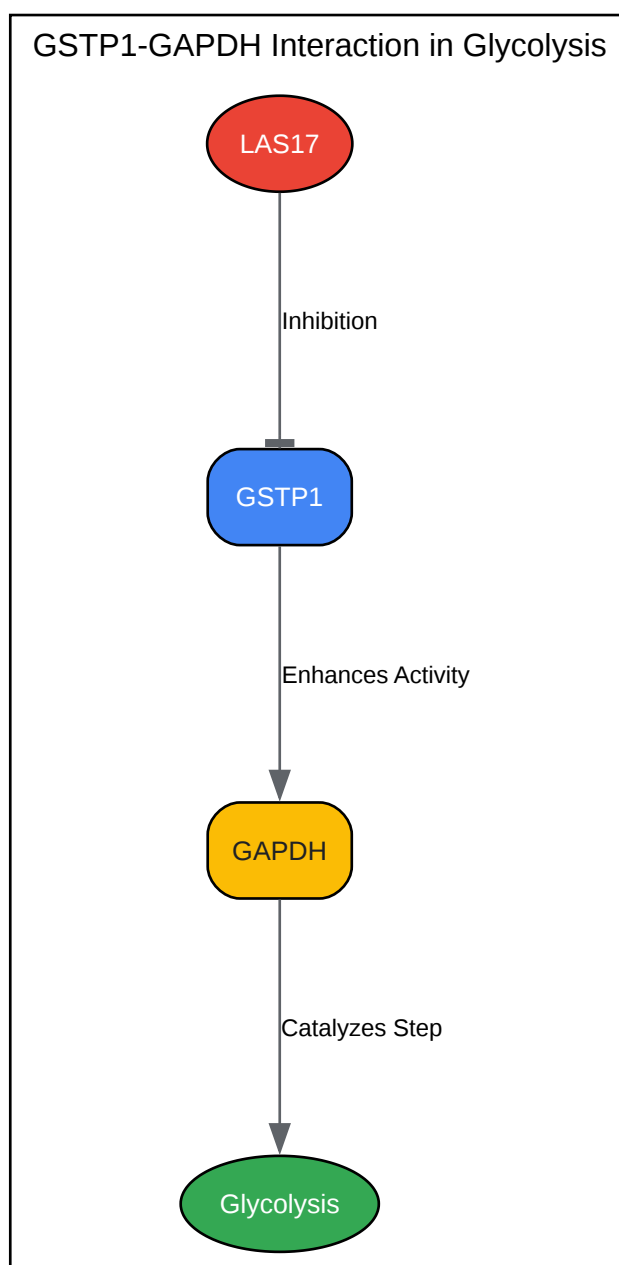
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Caption: Irreversible inhibition of GSTP1 by **LAS17** via covalent modification.



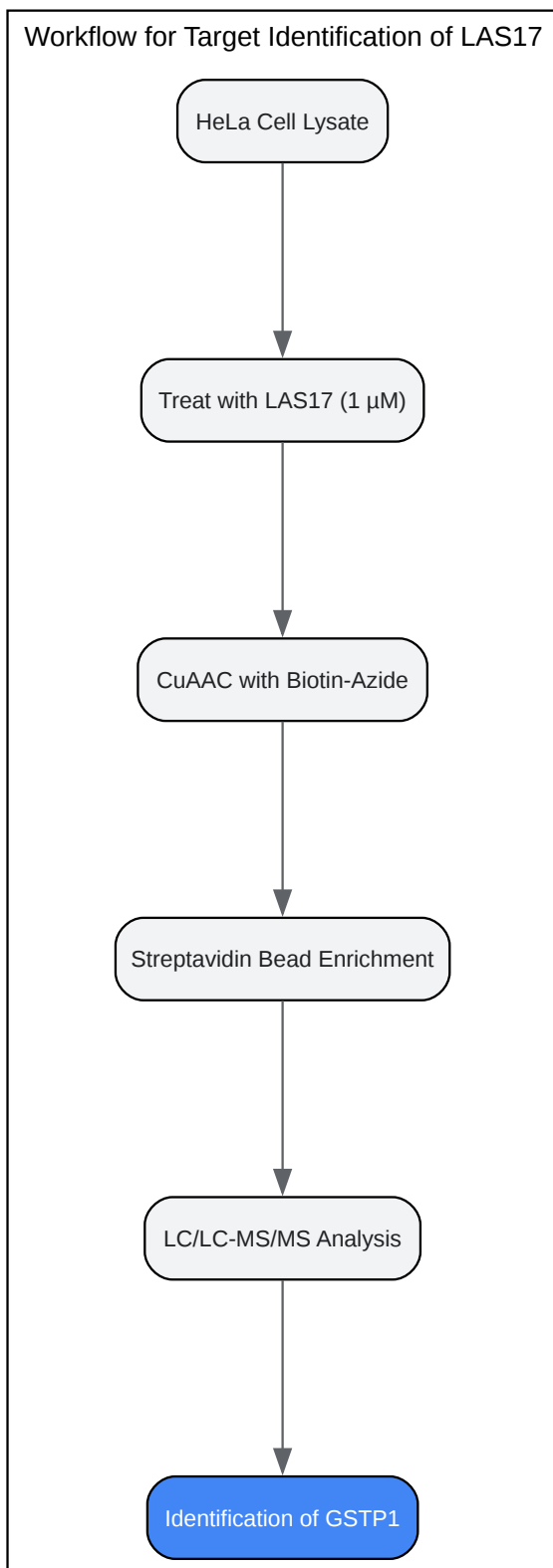
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Caption: GSTP1-JNK signaling pathway and its disruption by **LAS17**.



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Caption: GSTP1 enhances GAPDH activity in glycolysis; a process inhibited by **LAS17**.



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References

- [1. A GSTP1-mediated lactic acid signaling promotes tumorigenesis through the PPP oxidative branch - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [2. mdpi.com \[mdpi.com\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. embopress.org \[embopress.org\]](#)
- [5. A Tyrosine-Reactive Irreversible Inhibitor for Glutathione S-Transferase Pi \(GSTP1\) - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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